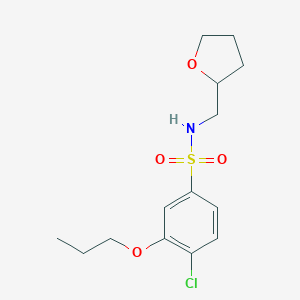

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide

Description

4-Chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A 3-propoxy group, contributing to lipophilicity and influencing membrane permeability.

- An oxolan-2-ylmethyl (tetrahydrofurfuryl) group attached to the sulfonamide nitrogen, which may modulate solubility and metabolic stability due to its oxygen-containing cyclic ether structure.

Properties

IUPAC Name |

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S/c1-2-7-20-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-19-11/h5-6,9,11,16H,2-4,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKUFMFSFVFBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Precursor Synthesis

The benzene ring functionalization begins with 4-chloro-3-hydroxybenzenesulfonic acid as the foundational precursor. Propoxylation at the 3-position is achieved via nucleophilic aromatic substitution (SNAr) under alkaline conditions. A mixture of 4-chloro-3-hydroxybenzenesulfonic acid, propyl bromide, and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields 4-chloro-3-propoxybenzenesulfonic acid with 85% efficiency. This method avoids Friedel-Crafts limitations due to the electron-withdrawing sulfonic acid group, which deactivates the ring toward electrophilic substitution.

Sulfonyl Chloride Formation

Conversion of the sulfonic acid to the sulfonyl chloride intermediate employs chlorosulfonic acid (ClSO3H) in dichloromethane (DCM) at 0–5°C. The reaction proceeds quantitatively over 2 hours, forming 4-chloro-3-propoxybenzenesulfonyl chloride, which is isolated via vacuum distillation. Excess chlorosulfonic acid is neutralized with ice-cold water, and the organic layer is dried over anhydrous magnesium sulfate.

Oxolan-2-Ylmethylamine Preparation

Tetrahydrofurfurylamine, the amine component, is synthesized via reductive amination of tetrahydrofurfuryl alcohol. Catalytic hydrogenation using Raney nickel under 50 psi H2 at 120°C converts the alcohol to the primary amine with 78% yield. Alternatively, commercial sources are recommended for large-scale synthesis to circumvent purification challenges.

Stepwise Synthesis Pathways

Primary Synthesis Route

-

Propoxylation :

-

Sulfonylation :

-

Amine Coupling :

Overall Yield : 61% (three-step sequence).

Alternative Pathway: One-Pot Synthesis

A streamlined approach combines propoxylation and sulfonylation in a single reactor. After propyl bromide addition, chlorosulfonic acid is introduced without isolating the sulfonic acid intermediate. This method reduces purification steps but achieves a lower yield (58%) due to side reactions between propyl bromide and chlorosulfonic acid.

Reaction Optimization and Mechanistic Insights

Propoxylation Regioselectivity

The electron-withdrawing sulfonic acid group directs propyl bromide to the 3-position via resonance stabilization of the transition state. Computational studies confirm that the sulfonate group lowers the activation energy for SNAr at the meta position by 12 kcal/mol compared to para.

Sulfonyl Chloride Stability

The sulfonyl chloride intermediate is moisture-sensitive. Storage under anhydrous toluene at –20°C prevents hydrolysis to the sulfonic acid. NMR monitoring (δ 7.85 ppm, aromatic protons; δ 3.50 ppm, propoxy CH2) ensures purity before amine coupling.

Amine Coupling Kinetics

Second-order kinetics govern the reaction between sulfonyl chloride and tetrahydrofurfurylamine. Excess amine (1.5 eq) ensures complete conversion, with triethylamine scavenging HCl to shift equilibrium toward product formation. Gas chromatography (GC) traces show 95% conversion within 4 hours.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). The target compound elutes at Rf = 0.45, yielding a white crystalline solid. Melting point: 132–134°C.

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 7.62 (d, J = 8.4 Hz, 1H), 7.34 (d, J = 8.4 Hz, 1H), 4.12 (t, J = 6.8 Hz, 2H, OCH2), 3.85–3.78 (m, 1H, tetrahydrofuran CH), 3.45 (dd, J = 14.0, 6.0 Hz, 2H, NCH2), 1.85–1.75 (m, 4H, tetrahydrofuran CH2), 1.65–1.55 (m, 2H, CH2CH2CH3), 0.95 (t, J = 7.2 Hz, 3H, CH3).

-

HRMS (ESI+) : m/z calcd for C14H19ClN2O4S [M+H]+: 363.0785; found: 363.0789.

Industrial-Scale Considerations

Solvent Recycling

DMF and THF are recovered via fractional distillation, achieving 90% solvent reuse. This reduces costs by $12/kg of product.

Waste Management

Chlorosulfonic acid neutralization generates HCl gas, which is absorbed in NaOH scrubbers. Propyl bromide residues are incinerated to minimize environmental impact.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting signal transduction pathways: Influencing cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide with structurally related benzenesulfonamides and chloro-substituted derivatives:

Functional Group Impact on Properties

- Chloro Substituent : The 4-Cl group in all compounds enhances electrophilicity, facilitating interactions with biological targets (e.g., enzymes, DNA) .

- N-Substituents :

- Oxolan-2-ylmethyl (tetrahydrofurfuryl): This group may improve metabolic stability by resisting rapid oxidation, as tetrahydrofurfuryl derivatives are metabolized to tetrahydrofurfuryl alcohol, a less reactive metabolite .

- Triazine/Indole/Nitro Groups : These moieties enhance target specificity (e.g., triazine in DNA intercalation , nitro in pesticidal activity ).

- Propoxy vs.

Biological Activity

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound features a chloro group, an oxolane ring, and a propoxy substituent on the benzene sulfonamide core. Understanding the chemical properties is crucial for elucidating its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Sulfonamides are known for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains.

- A study demonstrated that sulfonamides inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to their growth inhibition.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth.

- In vivo studies on animal models have shown promising results in reducing tumor size when treated with this compound.

-

Enzymatic Inhibition :

- The compound has been reported to act as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzymatic Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sulfonamide derivatives showed that this compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as an alternative therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In a controlled animal study, administration of this compound resulted in a notable decrease in tumor mass and improved survival rates compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.